An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Although specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from established chemical principles and analogous structures to predict its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic signature. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this promising molecule.
Introduction
The convergence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for the development of new therapeutic agents. Pyrazole derivatives are well-established pharmacophores, known for a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, contributing to the efficacy of numerous approved drugs.[2] The specific substitution pattern of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, featuring a flexible linker and a reactive amino group, suggests a high potential for interaction with various biological targets. This guide aims to provide a detailed, albeit predictive, overview of its chemical characteristics to facilitate further research and application.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine based on the known characteristics of its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₈H₉N₃S | Based on the chemical structure. |
| Molecular Weight | 179.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |
| Melting Point | Estimated range: 100-150 °C | The melting point of 4-aminopyrazole is 75-77°C.[3] The larger thiophen-3-ylmethyl substituent would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point | > 300 °C (with decomposition) | Heterocyclic compounds with similar complexity tend to have high boiling points. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol). | Thiophene and its derivatives are generally insoluble in water but soluble in organic solvents.[4][5] The presence of the polar amine and pyrazole nitrogens may impart some aqueous solubility, but the overall lipophilic character is expected to dominate. |
| pKa | Estimated pKa of the 4-amino group: ~4-5 | The pKa of 4-aminopyrazole is not readily available, but it is expected to be a weak base. The electron-withdrawing nature of the pyrazole ring will decrease the basicity of the amino group compared to a simple alkylamine. |
| LogP | Estimated range: 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine can be envisioned through the N-alkylation of 4-aminopyrazole. This approach is favored due to the commercial availability of the starting materials and the generally high yields of N-alkylation reactions of pyrazoles.[6][7]
Caption: Proposed synthesis workflow for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine.
Experimental Protocol: N-alkylation of 4-Aminopyrazole
Step 1: Reaction Setup
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To a solution of 4-aminopyrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
Step 2: Alkylation
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Slowly add a solution of 3-(bromomethyl)thiophene (1.1 eq.) in the same solvent to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 3: Workup and Purification
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine.
Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.
-
Base: A moderately strong base like K₂CO₃ is often sufficient to deprotonate the pyrazole NH, which is acidic. A stronger base like NaH can be used to ensure complete deprotonation if the reaction is sluggish.
-
Temperature: Heating is employed to increase the reaction rate. The chosen temperature range is a balance between achieving a reasonable reaction time and preventing potential side reactions or degradation of the product.
Predicted Spectroscopic Data
The structural features of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine will give rise to a unique spectroscopic signature.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and thiophene rings, as well as the methylene linker and the amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| NH₂ | 3.5 - 5.0 | Broad singlet | The chemical shift of amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with residual water. |
| Pyrazole H-3, H-5 | 7.0 - 7.5 | Singlets | The protons on the pyrazole ring are in an aromatic environment and are expected to appear in this region. The exact chemical shifts will be influenced by the electronic effects of the substituents. |
| Thiophene H-2, H-4, H-5 | 6.9 - 7.4 | Doublets or Multiplets | The protons on the thiophene ring will appear in the aromatic region, with coupling patterns dependent on their relative positions.[8] |
| CH₂ | 5.0 - 5.5 | Singlet | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the thiophene ring, leading to a downfield shift. |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-4 | 120 - 130 | The carbon bearing the amino group will be shielded relative to the other pyrazole carbons. |
| Pyrazole C-3, C-5 | 135 - 145 | These carbons are in a typical aromatic heterocyclic environment. |
| Thiophene C-3 | 130 - 140 | The carbon attached to the methylene group. |
| Thiophene C-2, C-4, C-5 | 120 - 130 | Aromatic carbons of the thiophene ring. |
| CH₂ | 50 - 60 | The methylene carbon is deshielded due to its attachment to the pyrazole nitrogen and the thiophene ring. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H (amine) | 3300 - 3500 | Stretching (two bands for primary amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C, C=N (aromatic rings) | 1400 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-S | 600 - 800 | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 179.05
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Key Fragmentation: A prominent fragment would be expected from the cleavage of the bond between the methylene group and the pyrazole ring, resulting in a thiophen-3-ylmethyl cation (m/z = 97). Another significant fragment could arise from the loss of the amino group.
Reactivity and Stability
The chemical reactivity of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is dictated by the interplay of its functional groups.
Caption: Predicted reactivity of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine.
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4-Amino Group: The primary amine is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and diazotization, providing a handle for further functionalization and the synthesis of a diverse library of derivatives.[9] The reactivity of this group is crucial for its potential as a building block in drug discovery.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution. The directing effects of the substituents suggest that substitution is most likely to occur at the C5 position.
-
Thiophene Ring: The thiophene ring is also susceptible to electrophilic substitution, typically at the C2 or C5 positions, which are activated by the sulfur atom.
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Stability: The compound is expected to be relatively stable under normal conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound in a cool, dark, and inert atmosphere.
Potential Applications in Drug Discovery
The unique combination of the pyrazole and thiophene scaffolds in 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine suggests a broad range of potential biological activities.
-
Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors. The structure of the target molecule, with its hydrogen bond donor (amine) and acceptor (pyrazole nitrogens) functionalities, makes it a promising candidate for targeting the ATP-binding site of various kinases.
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Anticancer Activity: Both pyrazole and thiophene derivatives have demonstrated significant anticancer properties.[1][10] This compound could be explored for its potential to inhibit cancer cell proliferation through various mechanisms.
-
Anti-inflammatory and Analgesic Effects: The pyrazole core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could be investigated for its potential to modulate inflammatory pathways.
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Central Nervous System (CNS) Activity: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes this compound a candidate for targeting CNS disorders.
Conclusion
1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data is limited, this in-depth technical guide provides a robust, predictive framework for its chemical properties. The proposed synthesis is practical and scalable, and the predicted spectroscopic data will be invaluable for its characterization. The diverse reactivity of its functional groups offers numerous opportunities for the creation of compound libraries for biological screening. The anticipated biological activities, grounded in the well-documented properties of its constituent heterocycles, position this compound as a promising starting point for the development of novel therapeutics. Further experimental validation of the predictions outlined in this guide is highly encouraged to unlock the full potential of this intriguing molecule.
References
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